Methyl 5-{[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]carbamoyl}furan-3-carboxylate
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Overview
Description
Methyl 5-{[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]carbamoyl}furan-3-carboxylate is a synthetic organic compound that belongs to the class of azetidinones Azetidinones are four-membered lactams that are known for their biological activity and are often used as intermediates in the synthesis of various pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-{[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]carbamoyl}furan-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Azetidinone Ring: This can be achieved through a [2+2] cycloaddition reaction between an imine and a ketene.
Introduction of the Fluorophenyl Group: This step involves the use of a fluorinated aromatic compound, such as 4-fluorobenzoyl chloride, in a Friedel-Crafts acylation reaction.
Coupling with Furan-3-carboxylic Acid: The final step involves coupling the azetidinone intermediate with furan-3-carboxylic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for the cycloaddition step and automated purification systems for the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-{[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]carbamoyl}furan-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The carbonyl groups in the azetidinone ring can be reduced to form the corresponding alcohols.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Furanone derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
Methyl 5-{[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]carbamoyl}furan-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential pharmaceutical agent due to its structural similarity to known bioactive compounds.
Industry: Used in the development of new materials and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of Methyl 5-{[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]carbamoyl}furan-3-carboxylate is not fully understood, but it is believed to involve the inhibition of specific enzymes or receptors. The azetidinone ring is known to interact with serine proteases, while the fluorophenyl group can enhance binding affinity through hydrophobic interactions. The furan ring may also contribute to the compound’s overall biological activity by interacting with various molecular targets.
Comparison with Similar Compounds
Similar Compounds
Penicillin: Contains a β-lactam ring similar to the azetidinone ring.
Cephalosporin: Another β-lactam antibiotic with a similar mechanism of action.
Carbapenem: A class of highly effective β-lactam antibiotics.
Uniqueness
Methyl 5-{[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]carbamoyl}furan-3-carboxylate is unique due to the presence of the furan ring and the fluorophenyl group, which are not commonly found in other β-lactam compounds
Properties
IUPAC Name |
methyl 5-[[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]carbamoyl]furan-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O5/c1-23-16(22)9-6-13(24-8-9)14(20)18-12-7-19(15(12)21)11-4-2-10(17)3-5-11/h2-6,8,12H,7H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHCCHFYVSMCTDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=COC(=C1)C(=O)NC2CN(C2=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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